![molecular formula C17H20N2O5S2 B2993241 methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 1448050-83-6](/img/structure/B2993241.png)
methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)sulfamoyl)phenyl)carbamate, also known as MPTC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial Activity
Compounds with similar structures have been shown to exhibit a broad spectrum of antibacterial effects against various bacterial strains such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. These compounds can potentially act as lead compounds for drug discovery .
Antifungal Activity
Analogues of compounds with methyl and hydroxy groups have demonstrated selective fungistatic activity against fungi like Aspergillus fumigatus and potent activity against Candida albicans .
Drug Synthesis
The presence of hydroxy and sulfamoyl groups in a compound can be crucial for the synthesis of drugs with unique biological activities. These compounds can serve as intermediates in the synthesis of related heterocycles .
Antimicrobial Drug Discovery
Alkyl quinolone, a structure related to your compound, has been a privileged scaffold in antimicrobial drug discovery. New analogs containing various substituents have been synthesized for this purpose .
Biopharmaceutical Property Improvement
Eutectic solvents have been used to improve the biopharmaceutical properties of poorly water-soluble drugs. Compounds with hydroxy groups have been investigated for this application .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfamoyl and carbamate groups
Mode of Action
The sulfamoyl and carbamate groups could potentially form hydrogen bonds with amino acid residues in the target, altering its function .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds with similar structures have been known to influence pathways involving protein synthesis and degradation, signal transduction, and cellular metabolism .
Pharmacokinetics
The compound’s metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Potential effects could include changes in protein function, alterations in signal transduction pathways, and impacts on cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
properties
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-17(21)19-13-5-9-15(10-6-13)26(22,23)18-11-16(20)12-3-7-14(25-2)8-4-12/h3-10,16,18,20H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPUOWTKXLHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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